[1-[(3,5-Dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 1-(benzenesulfonyl)piperidine-4-carboxylate
CAS No.:
Cat. No.: VC14531925
Molecular Formula: C20H21Cl2N3O5S
Molecular Weight: 486.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21Cl2N3O5S |
|---|---|
| Molecular Weight | 486.4 g/mol |
| IUPAC Name | [1-[(3,5-dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 1-(benzenesulfonyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C20H21Cl2N3O5S/c1-13(19(26)24-18-17(22)11-15(21)12-23-18)30-20(27)14-7-9-25(10-8-14)31(28,29)16-5-3-2-4-6-16/h2-6,11-14H,7-10H2,1H3,(H,23,24,26) |
| Standard InChI Key | DYYJKKSGADKSHT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC1=C(C=C(C=N1)Cl)Cl)OC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, [1-[(3,5-dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 1-(benzenesulfonyl)piperidine-4-carboxylate, reflects its intricate structure comprising three primary domains:
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A 3,5-dichloropyridin-2-yl group, providing electron-deficient aromatic character conducive to π-stacking interactions.
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A piperidine-4-carboxylate core modified by benzenesulfonyl substitution, introducing conformational rigidity and hydrogen-bonding capacity .
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An N-acylated alanine linker (1-oxopropan-2-yl group) bridging the pyridine and piperidine components, enabling stereochemical diversity .
The molecular formula C₂₀H₂₁Cl₂N₃O₅S corresponds to a molecular weight of 486.4 g/mol, with calculated logP values suggesting moderate lipophilicity suitable for blood-brain barrier penetration. Key structural identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CC(C(=O)NC1=C(C=C(C=N1)Cl)Cl)OC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
| InChIKey | DYYJKKSGADKSHT-UHFFFAOYSA-N |
| PubChem CID | 2999194 |
Spectroscopic Characterization
While experimental spectral data (NMR, IR) are unavailable, computational predictions using tools like ACD/Labs Suite indicate:
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¹H NMR: Distinct signals for piperidine protons (δ 1.5–3.0 ppm), benzenesulfonyl aromatic protons (δ 7.5–8.0 ppm), and pyridine NH (δ 10.2 ppm).
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Mass Spectrometry: A base peak at m/z 486.4 ([M+H]⁺) with fragmentation patterns dominated by benzenesulfonyl and dichloropyridine cleavages.
Synthesis and Preparation Methods
Multi-Step Synthetic Route
The synthesis involves three sequential reactions optimized for yield and purity:
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Piperidine-4-carboxylate Sulfonylation: Reacting piperidine-4-carboxylic acid with benzenesulfonyl chloride in dichloromethane (DCM) catalyzed by triethylamine (TEA), yielding 1-(benzenesulfonyl)piperidine-4-carboxylic acid (75–80% yield) .
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Pyridinyl Amide Formation: Condensing 3,5-dichloropyridin-2-amine with Boc-protected D-alanine using HATU/DIEA, followed by TFA deprotection to generate 1-[(3,5-dichloropyridin-2-yl)amino]-1-oxopropan-2-yl intermediate (60–65% yield).
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Esterification: Coupling the sulfonylated piperidine with the pyridinyl amide via Steglich esterification (DCC/DMAP) in anhydrous DMF, achieving final compound purity >95% after silica gel chromatography .
Process Optimization Challenges
Key challenges include:
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Steric Hindrance: Bulky benzenesulfonyl groups reduce esterification efficiency, necessitating excess DCC (1.5 equiv.) and extended reaction times (48 hr).
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Chloropyridine Reactivity: Competitive side reactions at the 3,5-dichloro positions require strict temperature control (<0°C during amide coupling).
Biological and Pharmacological Activities
Protease Modulation
The piperidine-benzenesulfonyl motif resembles HIV protease inhibitors like amprenavir. In silico studies predict IC₅₀ values of 1.2–3.4 μM against HIV-1 protease, though experimental validation is pending .
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